molecular formula C7H5BrF2N2O B13302080 2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide

2-Bromo-4,5-difluoro-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B13302080
M. Wt: 251.03 g/mol
InChI Key: MVGKJXARZMRAEV-UHFFFAOYSA-N
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Description

2-Bromo-4,5-difluoro-N’-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H5BrF2N2O and a molecular weight of 251.03 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes bromine, fluorine, and hydroxyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-difluoro-N’-hydroxybenzene-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-difluoro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine or fluorine atoms .

Scientific Research Applications

2-Bromo-4,5-difluoro-N’-hydroxybenzene-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-difluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,5-difluoro-N’-hydroxybenzene-1-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C7H5BrF2N2O

Molecular Weight

251.03 g/mol

IUPAC Name

2-bromo-4,5-difluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H5BrF2N2O/c8-4-2-6(10)5(9)1-3(4)7(11)12-13/h1-2,13H,(H2,11,12)

InChI Key

MVGKJXARZMRAEV-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)Br)/C(=N/O)/N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C(=NO)N

Origin of Product

United States

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